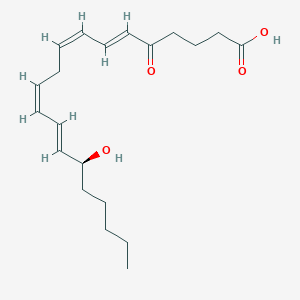
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo studies. These effects include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high purity, stability, and relatively low toxicity. However, the limitations include the high cost of synthesis and the need for further studies to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. These include:
1. Investigating its potential use as a fluorescent probe for imaging applications.
2. Studying its mechanism of action in more detail to identify potential targets for drug development.
3. Further exploring its anti-inflammatory and anti-tumor properties in preclinical and clinical studies.
4. Investigating its potential use as an antimicrobial agent.
5. Developing more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to improve yield and purity. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential use as a fluorescent probe for imaging applications. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1,2-dihydroacenaphthylene with 3-methylbenzoyl chloride, followed by the addition of pyrrolidine and subsequent oxidation to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been investigated for its potential use as a fluorescent probe for imaging applications.
Propiedades
Nombre del producto |
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C24H22N2O2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-4-2-6-19(12-15)26-14-18(13-22(26)27)24(28)25-21-11-10-17-9-8-16-5-3-7-20(21)23(16)17/h2-7,10-12,18H,8-9,13-14H2,1H3,(H,25,28) |
Clave InChI |
SNHFEGCCWXSUQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
SMILES canónico |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
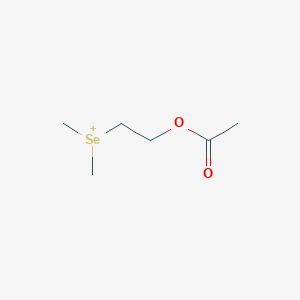
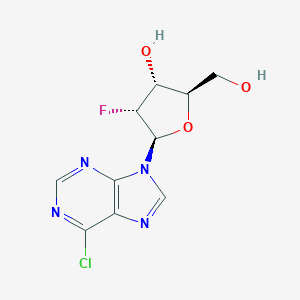
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)



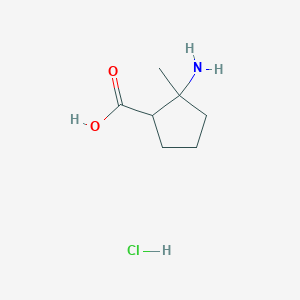

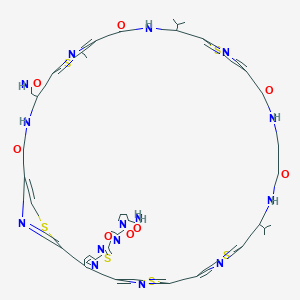
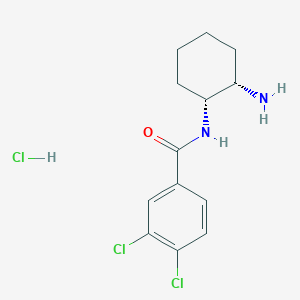
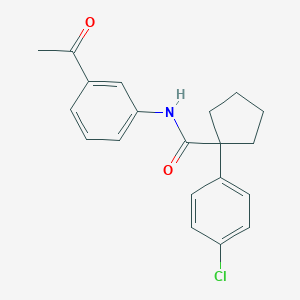
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
